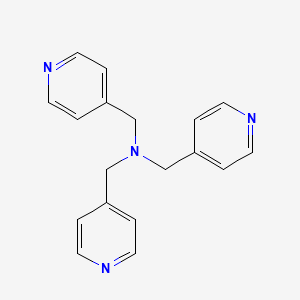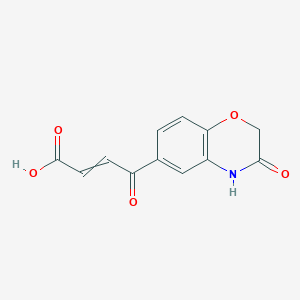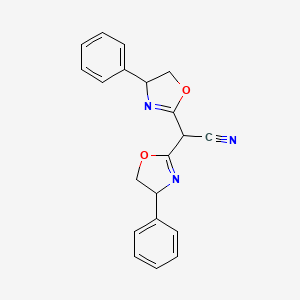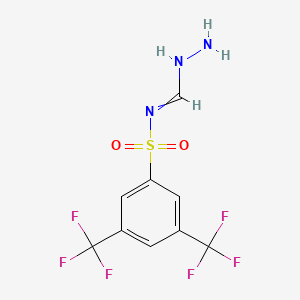
N-(Aminoiminomethyl)-3,5-Bis(Trifluoromethyl)-Benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl group attached to a benzene ring, which is further substituted with trifluoromethyl groups, making it highly reactive and useful in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with suitable reagents under controlled conditions. One common method includes the use of palladium-catalyzed reactions to introduce the trifluoromethyl groups onto the benzene ring . The reaction is carried out in an autoclave with ethyl acetate as the solvent and palladium-carbon as the catalyst, under hydrogen pressure at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity N’-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide .
Chemical Reactions Analysis
Types of Reactions
N’-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to sulfinyl or sulfhydryl groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfhydryl derivatives .
Scientific Research Applications
N’-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N’-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl groups enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic synthesis.
3,5-bis(trifluoromethyl)aniline: Used as a precursor in the synthesis of various trifluoromethylated compounds.
Uniqueness
N’-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high selectivity and efficiency .
Properties
Molecular Formula |
C9H7F6N3O2S |
|---|---|
Molecular Weight |
335.23 g/mol |
IUPAC Name |
N-amino-N'-[3,5-bis(trifluoromethyl)phenyl]sulfonylmethanimidamide |
InChI |
InChI=1S/C9H7F6N3O2S/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)21(19,20)18-4-17-16/h1-4H,16H2,(H,17,18) |
InChI Key |
CQFFZUZVRWHAKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=CNN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


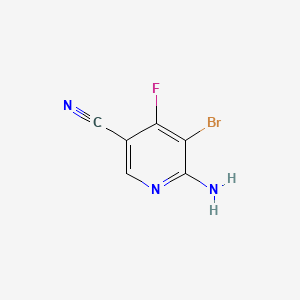
![2-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513280.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid](/img/structure/B12513285.png)
![3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride](/img/structure/B12513290.png)
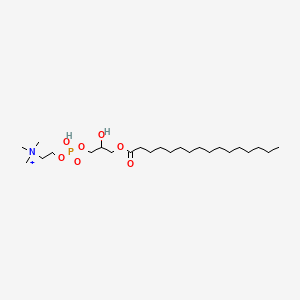
![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12513299.png)

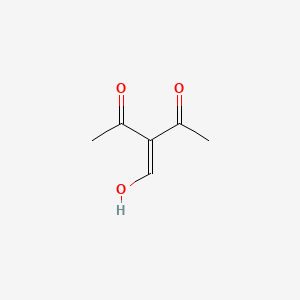
![3-[2-(4-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B12513310.png)
![2-[2-(2-Chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B12513311.png)
![{7-[2-(2-Amino-1,3-thiazol-4-yl)pent-2-enamido]-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyloxy}methyl 2,2-dimethylpropanoate hydrate hydrochloride](/img/structure/B12513319.png)
